molecular formula C4H7ClMg B14299431 magnesium;2-methylprop-1-ene;chloride CAS No. 119255-75-3

magnesium;2-methylprop-1-ene;chloride

Cat. No.: B14299431
CAS No.: 119255-75-3
M. Wt: 114.86 g/mol
InChI Key: QWMRPIJYHZJHCZ-UHFFFAOYSA-M
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Description

Magnesium;2-methylprop-1-ene;chloride is an organometallic compound that combines magnesium, 2-methylprop-1-ene, and chloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of magnesium;2-methylprop-1-ene;chloride typically involves the reaction of magnesium metal with 2-methylprop-1-ene chloride. This reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction can be represented as follows:

Mg+CH2=C(CH3)2ClMg(CH2=C(CH3)2Cl)\text{Mg} + \text{CH}_2=\text{C(CH}_3)_2\text{Cl} \rightarrow \text{Mg(CH}_2=\text{C(CH}_3)_2\text{Cl}) Mg+CH2​=C(CH3​)2​Cl→Mg(CH2​=C(CH3​)2​Cl)

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities that may affect the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Magnesium;2-methylprop-1-ene;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The chloride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

    Substitution: Corresponding substituted products, such as alcohols or ethers.

Scientific Research Applications

Magnesium;2-methylprop-1-ene;chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of magnesium;2-methylprop-1-ene;chloride involves the formation of reactive intermediates that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on intermediates. This allows for the efficient formation of complex organic molecules.

Comparison with Similar Compounds

    Magnesium bromide;2-methylprop-1-ene: Similar reactivity but with bromide instead of chloride.

    Magnesium iodide;2-methylprop-1-ene: Similar reactivity but with iodide instead of chloride.

    Magnesium;1-butene;chloride: Similar structure but with 1-butene instead of 2-methylprop-1-ene.

Uniqueness: Magnesium;2-methylprop-1-ene;chloride is unique due to its specific reactivity and the stability provided by the 2-methylprop-1-ene group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

119255-75-3

Molecular Formula

C4H7ClMg

Molecular Weight

114.86 g/mol

IUPAC Name

magnesium;2-methylprop-1-ene;chloride

InChI

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1

InChI Key

QWMRPIJYHZJHCZ-UHFFFAOYSA-M

Canonical SMILES

CC(=[CH-])C.[Mg+2].[Cl-]

Origin of Product

United States

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